BenchChemオンラインストアへようこそ!

Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Imidazole pKa Histidine analog Metal coordination

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS 1249164-90-6) is a synthetic α,α-disubstituted amino acid derivative belonging to the imidazole-1-propanoate ester class. Its molecular formula is C₉H₁₅N₃O₂ with a molecular weight of 197.24 g/mol.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13538488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CN1C=CN=C1)N
InChIInChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)6-12-5-4-11-7-12/h4-5,7H,3,6,10H2,1-2H3
InChIKeyUMNKRFQLISLRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate: Structural and Physicochemical Baseline for Procurement Specification


Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS 1249164-90-6) is a synthetic α,α-disubstituted amino acid derivative belonging to the imidazole-1-propanoate ester class. Its molecular formula is C₉H₁₅N₃O₂ with a molecular weight of 197.24 g/mol . The compound features three key structural elements: an imidazole ring N1-linked to the propanoate backbone, an α-methyl quaternary carbon center, and an ethyl ester protecting group. Predicted physicochemical properties include a density of 1.16±0.1 g/cm³, a boiling point of 353.1±32.0 °C, and a pKa of 6.89±0.10 . It is commercially available at 98% purity from multiple suppliers and is primarily utilized as a research intermediate for peptide synthesis and medicinal chemistry applications .

Why Generic Substitution of Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate with In-Class Analogs Fails


Substitution of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate with structurally similar imidazole-containing amino acid esters introduces quantifiable liabilities that undermine experimental reproducibility and synthetic utility. The N1-imidazolyl connectivity, which places the imidazole nitrogen directly at the point of attachment to the propanoate scaffold, generates a predicted pKa of 6.89—meaningfully shifted from the ~6.0 pKa of native histidine's C4-linked imidazole . This electronic perturbation alters metal-coordination capacity, hydrogen-bonding geometry, and protonation state at physiological pH relative to histidine-based analogs [1]. Additionally, the α-methyl quaternary center confers proteolytic stability; without it—as in ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate (CAS 1248794-73-1)—the compound is susceptible to rapid enzymatic degradation when incorporated into peptide sequences, with literature documenting >3- to >10-fold reductions in half-life for non-α-methylated peptide backbones [2]. The ethyl ester further differentiates this compound from methyl ester or free acid variants, providing distinct reactivity and deprotection orthogonality in solid-phase peptide synthesis workflows. These cumulative differences mean that simple in-class replacement is not functionally equivalent and will lead to divergent synthetic, physicochemical, and biological outcomes.

Quantitative Comparative Evidence for Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate Selection


Predicted pKa Shift: N1-Imidazolyl vs C4-Imidazolyl (Native Histidine) Connectivity

The N1-imidazolyl linkage in ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate produces a predicted imidazole pKa of 6.89±0.10, which is elevated by approximately 0.9 pH units relative to the generally accepted imidazole pKa of ~6.0 for native histidine (C4-linked imidazole) . This shift arises because N1-substitution eliminates the tautomeric equilibrium present in C4/C5-linked imidazoles, altering the electron density on the basic N3 nitrogen. The consequence is that at physiological pH (7.4), the target compound's imidazole ring is predominantly deprotonated (neutral), whereas native histidine's imidazole exists in a roughly 50:50 protonated:deprotonated equilibrium. This difference directly impacts metal-chelation stability constants, as imidazole-type ligand basicity linearly correlates with complex stability [1].

Imidazole pKa Histidine analog Metal coordination

α-Methyl Substitution Confers >3-Fold Proteolytic Half-Life Extension in Peptide Context

The α-methyl quaternary center in ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is a critical structural determinant of proteolytic stability. In a systematic α-methyl scan of macrocyclic peptide MP-1687, Lim et al. (2021) demonstrated that incorporation of a single α-methyl amino acid extended the HeLa cell homogenate half-life from 37 minutes (parent, no α-methyl) to >142 minutes (>3.8-fold) at position 13 and >113 minutes (>3.0-fold) at position 10 [1]. At position 8, the half-life improvement exceeded 10-fold [1]. In contrast, the direct non-α-methyl analog ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate (CAS 1248794-73-1) lacks this quaternary center and is therefore subject to standard proteolytic degradation kinetics characteristic of α-unsubstituted amino acid esters. The α-methyl group sterically hinders protease access to the scissile amide bond, a well-established mechanism for enhancing metabolic stability of peptide-based therapeutics [2].

Proteolytic stability α,α-Disubstituted amino acid Peptide half-life

Ethyl Ester vs. Methyl Ester: Distinct Deprotection Orthogonality in Peptide Synthesis

The ethyl ester of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate provides differential hydrolysis kinetics compared to the methyl ester analog (methyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate, CAS 1250170-76-3, MW 183.21) . Ethyl esters undergo alkaline hydrolysis approximately 2- to 3-fold slower than methyl esters under standard saponification conditions (NaOH/EtOH or LiOH/THF/H₂O) due to the greater steric bulk of the ethoxy group and the electron-donating inductive effect of the additional methylene unit [1]. This kinetic difference enables selective deprotection strategies in peptide synthesis where multiple ester-protected residues are present. Furthermore, the ethyl ester has a higher boiling point (353.1±32.0 °C predicted) compared to the methyl ester analog (~330–340 °C predicted range), reflecting stronger intermolecular interactions that may affect storage stability and handling characteristics .

Solid-phase peptide synthesis Orthogonal protection Ester hydrolysis

Physical Density Differentiates α-Methyl from α-H Analog: 1.16 vs 1.23 g/cm³

The predicted density of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is 1.16±0.1 g/cm³, compared to 1.23±0.1 g/cm³ for its direct non-α-methyl analog ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate (CAS 1248794-73-1) . This 0.07 g/cm³ difference (approximately 5.7% lower density) reflects the disruption of efficient crystal packing by the α-methyl group, which introduces additional conformational freedom and steric bulk at the quaternary carbon center. In practical terms, lower density translates to larger volume per unit mass, which affects solution preparation calculations, shipping weight-to-volume ratios, and solid-phase reaction stoichiometry when loading resins for peptide synthesis . The α-methyl analog also has a slightly higher boiling point (353.1 vs. 350.1 °C), consistent with its higher molecular weight (197.24 vs. 183.21 g/mol) .

Physicochemical property Density Molecular packing

Imidazole Substitution Position Determines Metal-Binding Stoichiometry and Complex Geometry

The N1-imidazol-1-yl attachment mode in ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate presents the imidazole N3 (pyridine-type) nitrogen as the sole metal-coordinating donor atom, whereas histidine-based C4-imidazolyl amino acids contain both N1 (pyrrole-type, weak donor when deprotonated) and N3 nitrogens with distinct coordination geometries [1]. This structural difference eliminates the tautomeric ambiguity of C4-linked imidazoles and provides a single, well-defined metal-binding orientation. The predicted pKa of 6.89 for the target compound places the N3 nitrogen in an optimal basicity range for forming stable complexes with borderline Lewis acids such as Zn(II) and Cu(II) at physiological pH . Sigel et al. established that imidazole-type ligand basicity (pKa) linearly correlates with log K_ML (metal–ligand stability constant), meaning the +0.9 pKa elevation relative to histidine predicts a measurable increase in metal-complex stability for any given metal ion [2].

Metal coordination Imidazole N-donor Complex stability

Supplier-Reported Purity and Discontinuation Status Impacts Procurement Reliability for the α-Methyl Analog

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is currently listed at 98% purity by Leyan (Product No. 1418431) , while CymitQuimica lists the compound (Ref. 10-F741852) as 'Discontinued' for both 1 g and 250 mg pack sizes . In contrast, the non-α-methyl analog ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate (CAS 1248794-73-1) remains available from multiple suppliers including AKSci (97% purity, Cat. 7253EF) and CymitQuimica (Ref. 10-F741942, 250 mg, 98% purity) . The 2-methyl-imidazole regioisomer ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1249336-60-4) is available from Fluorochem (Product Code F741943) at 98% purity with a reported LogP of -0.40 . This supply landscape means that the α-methyl compound has fewer active commercial sources, necessitating verification of availability and lead time before committing to large-scale experimental designs that depend on this specific building block.

Commercial availability Purity specification Supply chain

Optimal Research and Industrial Application Scenarios for Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate Based on Quantitative Evidence


Proteolytically Stable Peptide-Based Inhibitor Lead Optimization

In peptide drug discovery programs targeting intracellular protein–protein interactions, incorporating ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate as a histidine surrogate provides dual advantages: the α-methyl group extends proteolytic half-life by >3-fold to >10-fold relative to non-α-methylated peptides [1], while the N1-imidazolyl linkage shifts the imidazole pKa to 6.89, altering the protonation state at endosomal pH (5.5–6.5) and potentially modulating target engagement in subcellular compartments [2]. This scenario is most applicable when in vitro stability data indicate rapid degradation of wild-type histidine-containing peptides in cell homogenate or serum stability assays.

Metal-Chelating Pharmacophore Design with Defined Coordination Geometry

The N1-imidazol-1-yl connectivity provides a single N3 donor atom with a predicted pKa of 6.89, enabling predictable 1:1 metal–ligand stoichiometry with borderline Lewis acids such as Zn(II) and Cu(II) [1][2]. This contrasts with the variable tautomeric coordination modes of C4-imidazolyl histidine analogs. Applications include the design of metalloenzyme inhibitors (e.g., matrix metalloproteinases, histone deacetylases) where imidazole–zinc interactions are pharmacophoric, and the construction of metal–organic frameworks requiring geometrically predictable imidazole-based linkers.

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

The ethyl ester of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate hydrolyzes approximately 2- to 3-fold slower than the methyl ester analog under alkaline conditions [1], enabling selective deprotection in peptide sequences containing multiple ester-protected residues. This is particularly valuable in Fmoc/tBu solid-phase peptide synthesis where the ethyl ester can be retained during mild base treatments (e.g., 20% piperidine in DMF for Fmoc removal) and subsequently cleaved under stronger conditions (e.g., LiOH/THF/H₂O) without affecting acid-labile side-chain protecting groups.

Structure–Activity Relationship Studies Exploring Imidazole Connectivity Effects

As an N1-imidazol-1-yl amino acid building block, ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate enables systematic comparison with C4-imidazolyl (native histidine) and C2-imidazolyl analogs in structure–activity relationship campaigns [1]. The 0.9-unit pKa difference and distinct hydrogen-bonding geometry can reveal whether imidazole positioning affects target binding affinity, selectivity, or functional activity. This scenario is directly supported by the conformational analysis of χ-space constrained histidine analogs documented by Stefanucci et al. (2011), which establishes that N-substitution patterns on imidazole critically influence peptide backbone and side-chain orientation [2].

Quote Request

Request a Quote for Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.